N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide

Description

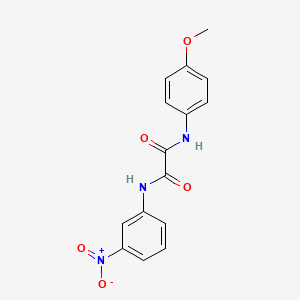

N1-(4-Methoxyphenyl)-N2-(3-nitrophenyl)oxalamide is a dissymmetric oxalamide derivative featuring a 4-methoxyphenyl group (electron-donating) and a 3-nitrophenyl group (electron-withdrawing). Oxalamides are characterized by their versatile applications in medicinal chemistry, material science, and flavoring agents, owing to their ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-N'-(3-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5/c1-23-13-7-5-10(6-8-13)16-14(19)15(20)17-11-3-2-4-12(9-11)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEWVHVDCXYUQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide typically involves the reaction of 4-methoxyaniline with 3-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Dissolve 4-methoxyaniline and 3-nitroaniline in anhydrous dichloromethane.

Step 2: Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature below 0°C.

Step 3: Stir the reaction mixture at room temperature for several hours.

Step 4: Quench the reaction with water and extract the product using an organic solvent.

Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: Formation of N1-(4-methoxyphenyl)-N2-(3-aminophenyl)oxalamide.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Table 1: Substituent Effects in Oxalamide Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, Cl, F) on aryl rings often reduce yields due to steric and electronic hindrance during amide coupling. For example, compound 20 (3-Cl substituent) yields 33% , while compound 28 (3-Cl,4-F) achieves 64% due to optimized reaction conditions .

- NMR Shifts : Aromatic protons adjacent to nitro or chloro groups resonate downfield (e.g., δ 8.08 ppm for 3-Cl,4-F in compound 28 vs. δ 7.42 ppm for 3-Cl in compound 20) .

- Bulky substituents (e.g., adamantyl) increase melting points (>210°C) and reduce solubility .

Table 2: Functional Comparison of Oxalamides

Key Observations :

- Antiviral Activity : Chlorophenyl-thiazolyl oxalamides (e.g., compound 13) exhibit potent anti-HIV activity (EC₅₀ = 0.8 µM) due to hydrophobic interactions with viral glycoproteins .

- Flavoring Agents : S336’s methoxy and pyridyl groups enhance umami taste perception, demonstrating the role of electron-donating groups in flavor modulation .

- Enzyme Inhibition : Adamantyl-oxalamides show high enzyme affinity (IC₅₀ <100 nM) due to hydrophobic adamantyl moieties stabilizing binding pockets .

Biological Activity

N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features an oxalamide structure characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 286.28 g/mol

The presence of functional groups such as methoxy and nitrophenyl enhances the compound's reactivity and biological properties. The methoxy group can influence lipophilicity, potentially affecting bioavailability, while the nitro group may participate in various reduction reactions that can modulate biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Reagents : 4-methoxyaniline and 3-nitroaniline are dissolved in anhydrous dichloromethane.

- Reaction : Oxalyl chloride is added dropwise to the mixture at temperatures below 0°C to prevent hydrolysis.

- Stirring : The mixture is stirred at room temperature for several hours.

- Quenching : The reaction is quenched with water, and the product is extracted using an organic solvent.

- Purification : The final product is purified through recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

Mechanistic studies suggest that the compound may induce apoptosis through mitochondrial pathways and disrupt microtubule dynamics, similar to known chemotherapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity :

- Anticancer Mechanism Investigation :

Interaction Studies

Interaction studies have utilized techniques such as surface plasmon resonance (SPR) and molecular docking simulations to elucidate the binding mechanisms of this compound with target proteins involved in cell signaling pathways. These studies are critical for understanding its pharmacodynamics and optimizing its therapeutic potential.

Q & A

Q. What are the key synthetic pathways for preparing N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide, and how can reaction conditions be optimized for higher yields?

The synthesis of oxalamides typically involves coupling substituted anilines with oxalyl chloride or activated oxalate intermediates. For example, analogous compounds like N1-(4-chlorophenyl)-N2-(pyrrolidin-2-yl)oxalamide were synthesized using oxalyl chloride in dioxane under controlled temperatures (50–60°C) to achieve moderate yields (35–53%) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF or dioxane improve reaction homogeneity .

- Temperature control : Elevated temperatures (50–80°C) enhance reactivity but may require inert atmospheres to prevent decomposition .

- Purification : Column chromatography or recrystallization removes byproducts like dimers (e.g., 23% dimer observed in oxalamide synthesis) .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Structural confirmation requires multimodal analysis:

- NMR spectroscopy : H NMR resolves aromatic protons (e.g., δ 7.06–7.92 ppm for methoxy and nitro-substituted phenyl groups) and oxalamide NH signals (δ 8.35–10.75 ppm) . C NMR identifies carbonyl carbons (~170 ppm) and substituent effects .

- Mass spectrometry : ESI-MS or HRMS validates molecular weight and detects isotopic patterns (e.g., [M+H] peaks with <2 ppm error) .

- HPLC : Purity assessment (>90% by reverse-phase HPLC) ensures minimal impurities .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxy and 3-nitro substituents influence the compound’s reactivity and biological activity?

- Electron-donating methoxy group : Enhances solubility and stabilizes intermediates via resonance, potentially improving pharmacokinetic properties .

- Electron-withdrawing nitro group : Increases electrophilicity, which may enhance binding to biological targets (e.g., enzyme active sites) but could reduce metabolic stability .

- Structure-activity relationship (SAR) : Analogous compounds with nitro groups exhibited antiviral activity against HIV-1 (IC <1 μM) by targeting entry inhibitors, suggesting similar potential for this compound .

Q. What strategies can resolve contradictions in biological activity data across different studies?

Discrepancies in activity data may arise from variations in assay conditions or impurity profiles. To address this:

- Standardize assays : Use consistent cell lines (e.g., MT-4 for antiviral assays) and controls .

- Validate purity : Quantify impurities (e.g., dimers or unreacted intermediates) via LC-MS and correlate with bioactivity .

- Computational modeling : Molecular docking (e.g., with HIV-1 gp120) can predict binding modes and rationalize activity differences .

Q. How can synthetic challenges like low yields of this compound be addressed?

Low yields (e.g., 30–50% in similar syntheses) may result from steric hindrance or competing side reactions. Mitigation approaches include:

- Stepwise coupling : React 4-methoxyaniline with oxalyl chloride first, then introduce 3-nitroaniline to minimize cross-reactivity .

- Catalysis : Use DMAP or HOBt to accelerate amide bond formation .

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 20% yield increase in oxazolamide synthesis) .

Methodological Considerations

Q. What are the best practices for analyzing reaction intermediates and byproducts in oxalamide synthesis?

- TLC monitoring : Track reaction progress using silica gel plates and UV visualization .

- Isolation of intermediates : Purify intermediates (e.g., amine precursors) via flash chromatography before oxalylation .

- HRMS/MS fragmentation : Identify byproducts (e.g., dimers at m/z ~2×M) and adjust stoichiometry to suppress their formation .

Q. How can researchers design derivatives of this compound to enhance solubility or target selectivity?

- PEGylation : Introduce polyethylene glycol chains to the methoxy group to improve aqueous solubility .

- Bioisosteric replacement : Replace the nitro group with a cyano or sulfonamide moiety to modulate electron density and binding affinity .

- Prodrug strategies : Convert the oxalamide to ester derivatives for enhanced cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.